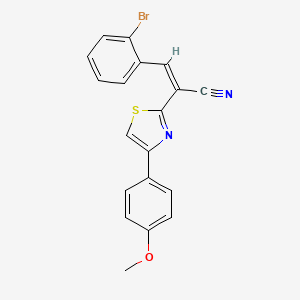
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a chemical compound with potential applications in scientific research. It is a member of the acrylonitrile family of compounds and has been the subject of several studies due to its unique properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the reaction of 2-bromobenzaldehyde with 4-methoxyphenylacetic acid to form 2-(2-bromo-phenyl)-3-(4-methoxyphenyl)acrylic acid. This intermediate is then reacted with thioamide to form (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile.
Starting Materials
2-bromobenzaldehyde, 4-methoxyphenylacetic acid, thioamide
Reaction
Step 1: React 2-bromobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst to form 2-(2-bromo-phenyl)-3-(4-methoxyphenyl)acrylic acid., Step 2: React 2-(2-bromo-phenyl)-3-(4-methoxyphenyl)acrylic acid with thioamide in the presence of a suitable base to form (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile.
Mechanism Of Action
The mechanism of action of (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the inhibition of protein kinase CK2. This inhibition leads to the activation of the JNK signaling pathway, which is involved in the induction of apoptosis. The compound has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a role in the regulation of cell survival and proliferation.
Biochemical And Physiological Effects
Studies have shown that (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has a selective effect on cancer cells, inducing apoptosis while leaving normal cells unaffected. It has been shown to have anti-proliferative effects on several cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile in lab experiments is its selective targeting of cancer cells, making it a potential anti-cancer agent. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile. One area of interest is the development of more efficient synthesis methods and modifications to improve the compound's solubility and stability. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects. Other potential future directions include exploring the compound's potential as a therapeutic agent for other diseases and investigating its use in combination with other anti-cancer drugs.
Scientific Research Applications
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has potential applications in scientific research due to its ability to selectively target certain biological processes. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. This inhibition has been linked to the induction of apoptosis in cancer cells, making (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile a potential anti-cancer agent.
properties
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2OS/c1-23-16-8-6-13(7-9-16)18-12-24-19(22-18)15(11-21)10-14-4-2-3-5-17(14)20/h2-10,12H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDOXSEXUTDHT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

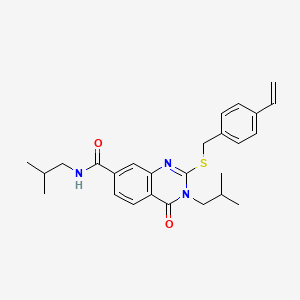
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-nitrobenzoate](/img/structure/B2851551.png)

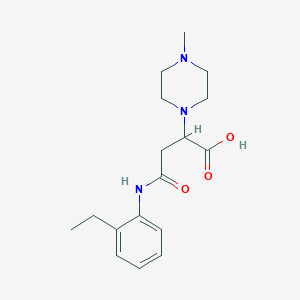
![5-[(2-Fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2851555.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2851556.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2851560.png)
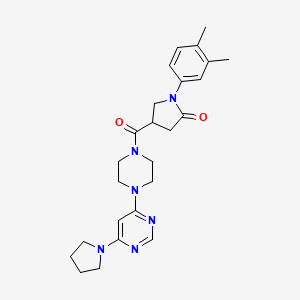
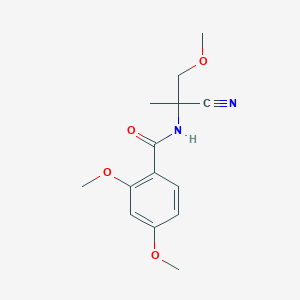
![1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2851566.png)
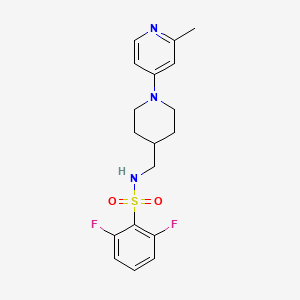
![(E)-3-(4-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2851570.png)
![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N'-methylbenzenecarbohydrazide](/img/structure/B2851572.png)